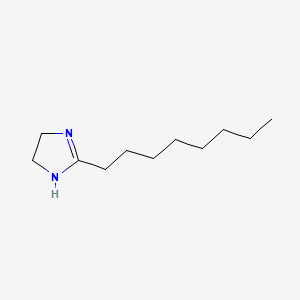
2-Imidazoline, 2-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazoline, 2-octyl- is a member of the imidazoline family, which are nitrogen-containing heterocycles. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The structure of 2-imidazoline, 2-octyl- consists of an imidazoline ring with an octyl group attached, making it a fatty imidazoline.
Métodos De Preparación
The synthesis of 2-imidazoline, 2-octyl- typically involves the reaction of octylamine with glyoxal or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazoline ring. Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. For example, fatty acids such as octyl, decyl, dodecyl, and tetradecyl can be used in the synthesis of fatty imidazolines under microwave conditions .
Análisis De Reacciones Químicas
2-Imidazoline, 2-octyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the imidazoline ring are replaced by other functional groups.
Quaternization: The imidazoline can be quaternized with halogen-containing carboxylic acid salts to form quaternary ammonium compounds.
Common reagents used in these reactions include iodine, potassium carbonate, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Imidazoline, 2-octyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-imidazoline, 2-octyl- involves its interaction with imidazoline receptors. These receptors are involved in various physiological processes, including the inhibition of the sympathetic nervous system to lower blood pressure and the regulation of insulin secretion . The compound’s antimicrobial and antifungal activities are attributed to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
2-Imidazoline, 2-octyl- can be compared with other similar compounds such as:
2-Imidazoline, 2-lauryl-: Similar in structure but with a lauryl group instead of an octyl group. It is used in similar applications but may have different physicochemical properties.
2-Imidazoline, 2-stearyl-: Contains a stearyl group and is used in industrial applications as a surfactant and emulsifier.
Hydroxyethyl imidazolines: These compounds have a hydroxyethyl group and are used as rheology modifiers and adhesion promoters.
The uniqueness of 2-imidazoline, 2-octyl- lies in its specific fatty chain length, which influences its solubility, reactivity, and application in various fields.
Propiedades
Número CAS |
10443-60-4 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
2-octyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H22N2/c1-2-3-4-5-6-7-8-11-12-9-10-13-11/h2-10H2,1H3,(H,12,13) |
Clave InChI |
RPEKHMWFNMGIHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=NCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)
![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)


![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)

![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13869733.png)
![2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)
![4-[(Pyridin-4-yl)ethynyl]benzaldehyde](/img/structure/B13869740.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester](/img/structure/B13869742.png)
